Propylhydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

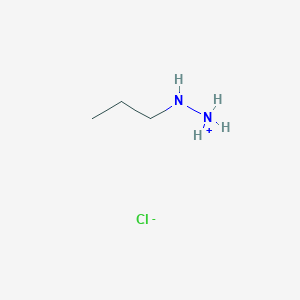

Structure

3D Structure of Parent

Properties

IUPAC Name |

propylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.ClH/c1-2-3-5-4;/h5H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNFFIGQDGOCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021208 | |

| Record name | Propylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56795-66-5 | |

| Record name | Propylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

propylhydrazine hydrochloride physical and chemical properties

Propylhydrazine hydrochloride is a chemical compound with applications in organic synthesis and chemoproteomic research.[1] This guide provides a detailed overview of its physical and chemical properties, experimental protocols for its synthesis and purification, and its role in specific research applications. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Physical and Chemical Properties

This compound is the hydrochloride salt of propylhydrazine. It is important to distinguish between the different CAS numbers and salt forms associated with this compound.

Table 1: General Physicochemical Properties of n-Propylhydrazine Hydrochloride

| Property | Value | Source |

| IUPAC Name | propylaminoazanium;chloride | [2] |

| Synonyms | 1-Propylhydrazine HCl, N-Propylhydrazine hydrochloride | [1][3] |

| CAS Number | 56795-66-5, 73544-93-1 | [1][3] |

| Molecular Formula | C₃H₁₁ClN₂ | [2][3] |

| Molecular Weight | 110.58 g/mol | [2] |

| Appearance | Solid | [1] |

| Boiling Point | 130.1°C | [2] |

| Flash Point | 32.2°C | [2] |

| Solubility | Soluble in polar solvents | [2] |

| Storage Temperature | 2-8°C | [1] |

Table 2: Spectroscopic Data for n-Propylhydrazine Hydrochloride

| Spectrum Type | Peak/Signal | Description | Source |

| Infrared (IR) | ~3213 cm⁻¹ | N-H stretching vibrations | [2] |

| Infrared (IR) | ~1614 cm⁻¹ | NH bending modes | [2] |

| ¹H NMR (DMSO-d₆) | δ 10.59 ppm | Hydrazine NH₂ group proton | [2] |

| ¹H NMR (DMSO-d₆) | δ 9.15 ppm | NH proton | [2] |

Chemical Reactivity and Applications

The reactivity of this compound is primarily centered around its hydrazine moiety, which allows it to participate in a variety of chemical transformations.

-

Condensation Reactions : It readily reacts with aldehydes and ketones to form hydrazones.[2][4] These hydrazone derivatives are useful intermediates in the synthesis of other organic molecules, some of which have shown antimicrobial activity.[2]

-

Cyclization Reactions : Under appropriate acidic or basic conditions, it can undergo cyclization to produce pyrazole derivatives.[4]

-

Oxidation Reactions : The hydrazine group can be oxidized to form azo compounds or other nitrogen-containing heterocycles.[4]

In the field of medicinal chemistry, n-propylhydrazine hydrochloride has been identified as a critical zinc-binding group (ZBG) in the design of histone deacetylase (HDAC) inhibitors, particularly for use in Proteolysis Targeting Chimeras (PROTACs).[2] For example, derivatives have demonstrated potent inhibition of HDAC3.[2]

In chemoproteomics, propylhydrazine has been utilized as a competitor for nucleophilic hydrazine probes in a technique known as "reverse-polarity" activity-based protein profiling ((RP)-ABPP).[1] This method is used for the discovery of protein electrophiles in human cells.[1]

Experimental Protocols

A general method for the synthesis of n-propylhydrazine hydrochloride involves an acid-base reaction between hydrazine hydrate and hydrochloric acid under controlled temperature conditions.[2]

Methodology:

-

Reaction Setup : The reaction is conducted in a suitable vessel equipped for cooling and stirring.

-

Cooling : The reaction mixture is maintained at a low temperature, typically between 0–5°C, to control the exothermic nature of the acid-base reaction.[2]

-

Reactant Addition : Hydrazine hydrate is carefully reacted with hydrochloric acid.

-

Crystallization : Following the reaction, the solvent is evaporated under reduced pressure to facilitate the crystallization of the this compound product.[2]

To achieve high purity (>95%), recrystallization is the preferred method.[2]

Methodology:

-

Solvent Selection : A mixture of ethanol and water (e.g., 70:30 v/v) is commonly used as the recrystallization solvent.[2]

-

Dissolution : The crude this compound is dissolved in the minimum amount of the heated solvent mixture.

-

Crystallization : The solution is allowed to cool slowly, promoting the formation of pure crystals.

-

Isolation : The purified crystals are collected by filtration.

-

Drying and Storage : The product is dried and stored in airtight containers with a desiccant to protect it from moisture, as it can be hygroscopic.[2]

Safety and Handling

This compound is classified as a hazardous substance. It is a self-reactive substance (Hazard Class 5.2) and is flammable.[1] When heated to decomposition, it may emit toxic fumes of HCl and NOx.[3] It is also considered a questionable carcinogen.[3]

-

GHS Pictogram : GHS02 (Flammable)[1]

-

Signal Word : Danger[1]

-

Hazard Statements : H242 (Heating may cause a fire)[1]

-

Precautionary Statements : P210 (Keep away from heat), P234 (Keep only in original container), P235 (Keep cool), P240 (Ground/bond container and receiving equipment), P370 + P378 (In case of fire: Use appropriate media for extinction), P403 (Store in a well-ventilated place).[1]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

Propylhydrazine Hydrochloride: A Technical Guide to its Mechanism of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylhydrazine hydrochloride is a versatile chemical intermediate whose utility in organic synthesis is centered around the reactivity of its hydrazine moiety. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, including its role in condensation and cyclization reactions for the formation of heterocyclic systems, its application in the classic Fischer indole synthesis, and its function as a precursor to propyl radicals for carbon-carbon bond formation. Furthermore, this guide explores the contemporary application of hydrazine derivatives in the synthesis of Proteolysis Targeting Chimeras (PROTACs), highlighting the potential of propylhydrazine as a component in these advanced therapeutic modalities. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a comprehensive resource for professionals in chemical research and drug development.

Core Mechanisms of Action

This compound's reactivity is primarily dictated by the nucleophilic nature of the terminal nitrogen atom and the propensity of the N-N bond to undergo cleavage under specific conditions. Its hydrochloride salt form ensures stability and enhances its solubility in polar solvents, while the free base can be readily generated in situ for reactions requiring the neutral nucleophile. The principal mechanisms of action can be categorized as follows:

-

Nucleophilic Attack and Condensation: The terminal -NH2 group of propylhydrazine acts as a potent nucleophile, readily attacking carbonyl carbons of aldehydes and ketones to form n-propylhydrazones. This initial condensation is a pivotal step in many synthetic transformations.

-

Cyclization Reactions: Following hydrazone formation, intramolecular reactions can lead to the formation of stable heterocyclic rings. A prominent example is the Knorr pyrazole synthesis, where reaction with a 1,3-dicarbonyl compound yields a substituted pyrazole.

-

Sigmatropic Rearrangement: In the presence of an acid catalyst, n-propylhydrazones derived from appropriate ketones or aldehydes can undergo a[1][1]-sigmatropic rearrangement, which is the key step in the Fischer indole synthesis.

-

Radical Formation: Through oxidation, propylhydrazine can be converted into a propyl radical. This reactive intermediate can then participate in carbon-carbon bond-forming reactions, offering a pathway for alkylation.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and efficient method for constructing the pyrazole ring, a common scaffold in pharmaceuticals. The reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Mechanism of Action

The reaction of propylhydrazine with a 1,3-dicarbonyl compound, such as 2,4-pentanedione (acetylacetone), proceeds through a well-established mechanism. The more nucleophilic terminal nitrogen of the propylhydrazine initially attacks one of the carbonyl groups, forming a hemiaminal intermediate which then dehydrates to a hydrazone. Subsequent intramolecular attack by the second nitrogen atom onto the remaining carbonyl group, followed by another dehydration step, yields the aromatic pyrazole ring.

References

Propylhydrazine Hydrochloride: A Technical Guide for Researchers

CAS Number: 73544-93-1

Chemical Name: Propylhydrazine hydrochloride

Molecular Formula: C₃H₁₁ClN₂

Molecular Weight: 110.59 g/mol

This technical guide provides an in-depth overview of the structural information, physicochemical properties, synthesis, and biological applications of this compound. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and visualization of relevant biological pathways.

Structural and Physicochemical Data

This compound is a hydrazine derivative that serves as a versatile building block in organic and medicinal chemistry. Its structural and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Structural Information

| Parameter | Value | Reference |

| CAS Number | 73544-93-1 | |

| IUPAC Name | 1-propylhydrazine;hydrochloride | |

| Synonyms | 1-Propylhydrazine HCl, N-PROPYLHYDRAZINE HYDROCHLORIDE | |

| Molecular Formula | C₃H₁₁ClN₂ | [1] |

| Molecular Weight | 110.59 g/mol | [1] |

| SMILES String | CCCNN.[H]Cl |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Physical Form | Solid | |

| Boiling Point | 130.1 °C (free base) | [1] |

| Flash Point | 32.2 °C (free base) | [1] |

| Solubility | Soluble in polar solvents | [1] |

| Storage Temperature | 2-8°C |

Table 3: Spectroscopic Data

| Spectroscopy Type | Data | Reference |

| ¹H NMR (DMSO-d₆) | δ 10.59 ppm (hydrazine NH₂), δ 9.15 ppm (NH proton) | [1] |

| Infrared (IR) | ~3213 cm⁻¹ (N-H stretch), ~1614 cm⁻¹ (NH bend) | [1] |

Synthesis and Purification

This compound can be synthesized through various methods. A common laboratory-scale synthesis involves the reaction of a protected hydrazine derivative followed by deprotection.

Experimental Protocol: Synthesis of n-Propylhydrazine Hydrochloride[3]

Materials:

-

BOC-n-propylhydrazine

-

2M Hydrochloric acid in Dichloromethane (DCM)

-

Dichloromethane (DCM)

Procedure:

-

To a reaction flask equipped with a stirrer, add 17.4 g of BOC-n-propylhydrazine.

-

Add 90 mL of a 2M solution of hydrochloric acid in dichloromethane.

-

Stir the mixture at room temperature for 4 hours, or until the reaction is complete as monitored by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, filter the reaction mixture under reduced pressure to collect the crude product.

-

Wash the crude product with 40 mL of dichloromethane.

-

Dry the resulting white solid under vacuum to yield n-propylhydrazine hydrochloride.

Purification: Recrystallization from an ethanol-water mixture (e.g., 70:30 v/v) is a preferred method for obtaining high-purity this compound (>95%). The purified compound should be stored in an airtight container with a desiccant to prevent degradation from moisture.[1]

Applications in Research and Drug Development

This compound and its derivatives have garnered significant interest in medicinal chemistry, primarily as components of histone deacetylase (HDAC) inhibitors and as probes in chemical biology.

Histone Deacetylase (HDAC) Inhibition

The n-propylhydrazine moiety serves as an effective zinc-binding group in the design of HDAC inhibitors.[1] These inhibitors are crucial tools for studying epigenetic regulation and have therapeutic potential in oncology.[1][2] Derivatives of propylhydrazine have been shown to selectively inhibit class I HDACs (HDAC1, 2, and 3).[3]

Logical Workflow for HDAC Inhibitor Development

Caption: Workflow for the development of propylhydrazine-based HDAC inhibitors.

Experimental Protocol: In Vitro HDAC Inhibition Assay[6][7]

This protocol is a general guideline for assessing the inhibitory activity of compounds against class I HDACs.

Materials:

-

Recombinant human HDAC1, HDAC2, or HDAC3 enzyme

-

Fluorogenic HDAC substrate (e.g., Ac-RHKK(Acetyl)-AMC)

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, 0.2 mg/mL BSA, pH 7.4)

-

Test compounds (propylhydrazine derivatives) dissolved in DMSO

-

Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor

-

Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

In a 96-well plate, add the test compounds at various concentrations.

-

Add the recombinant HDAC enzyme (e.g., 3-10 nM final concentration) to each well and incubate for at least 5 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate (e.g., 20 µM final concentration).

-

Incubate the plate at 37°C for a defined period (e.g., 30-90 minutes).

-

Stop the reaction by adding the trypsin solution.

-

Incubate for an additional 60 minutes at 37°C to allow for the cleavage of the deacetylated substrate and release of the fluorophore.

-

Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Activity-Based Protein Profiling (ABPP)

Propylhydrazine has been utilized as a competitor for hydrazine-based probes in "reverse-polarity" activity-based protein profiling (RP-ABPP). This technique employs nucleophilic probes to target electrophilic sites in proteins, allowing for the study of enzyme function and inhibitor discovery.[4][5]

Signaling Pathway: HDACs in Gene Regulation

HDACs play a critical role in gene expression by removing acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression. Inhibition of HDACs can restore the expression of tumor suppressor genes.

Caption: Role of HDACs in gene regulation and the effect of inhibition.

Analytical Methods

The detection and quantification of propylhydrazine and its derivatives in biological and environmental samples can be achieved using standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of hydrazine compounds involves derivatization followed by RP-HPLC.[6]

Experimental Protocol: HPLC Analysis of Hydrazine[6]

-

Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of buffer and methanol (e.g., 25:75 v/v). The buffer can be prepared by dissolving ammonium dihydrogen phosphate in water.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 360 nm (after derivatization, e.g., with salicylaldehyde)

-

Injection Volume: Appropriate for the expected concentration range.

Gas Chromatography (GC)

GC can also be employed for the analysis of hydrazines, often coupled with detectors like a flame ionization detector (FID), a nitrogen-phosphorus detector (NPD), or mass spectrometry (MS) for enhanced sensitivity and specificity.[7]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard Information:

-

GHS Pictogram: GHS02 (Flammable)

-

Signal Word: Danger

-

Hazard Statements: H242 (Heating may cause a fire)

Safe Handling Procedures: [8][9][10][11][12]

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear suitable personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Avoid the formation of dust and aerosols.

-

Keep away from sources of ignition.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

This technical guide is intended for informational purposes for research and development professionals. Always refer to the specific Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

References

- 1. n-Propylhydrazine hydrochloride () for sale [vulcanchem.com]

- 2. Synthesis of N'-propylhydrazide analogs of hydroxamic inhibitors of histone deacetylases (HDACs) and evaluation of their impact on activities of HDACs and replication of hepatitis C virus (HCV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

propylhydrazine hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of propylhydrazine hydrochloride, a chemical compound with applications in organic synthesis and pharmaceutical research. The document outlines its fundamental molecular properties, synthesis protocols, and its role in specific biochemical pathways, offering a comprehensive resource for professionals in the field.

Core Molecular and Physical Properties

This compound is the hydrochloride salt of propylhydrazine. Its key quantitative data are summarized in the table below, providing a clear reference for its molecular characteristics.

| Property | Value | Source |

| Molecular Formula | C3H11ClN2 | [1][2][3][4] |

| Molecular Weight | 110.58 g/mol | [1][2][3] |

| CAS Number | 56795-66-5 | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is a standard laboratory procedure involving the reaction of propylhydrazine with hydrochloric acid. The following protocol outlines a typical methodology for its preparation.

Objective: To synthesize this compound from propylhydrazine.

Materials:

-

Propylhydrazine

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous diethyl ether

-

Glass reaction vessel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Methodology:

-

Reaction Setup: A solution of propylhydrazine in anhydrous diethyl ether is prepared in a glass reaction vessel equipped with a magnetic stirrer. The vessel is cooled in an ice bath to maintain a low temperature throughout the reaction.

-

Acidification: While stirring vigorously, a stoichiometric amount of concentrated hydrochloric acid is added dropwise to the cooled propylhydrazine solution. The slow addition is crucial to control the exothermic nature of the reaction.

-

Precipitation: Upon the addition of hydrochloric acid, this compound precipitates out of the solution as a white solid.

-

Isolation: The precipitate is collected by vacuum filtration using a Buchner funnel.

-

Washing and Drying: The collected solid is washed with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities. The final product is then dried under a vacuum to yield pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound, from starting materials to the final product.

This structured guide provides essential information on this compound for researchers and professionals in drug development and chemical synthesis. The clear presentation of its molecular properties and a detailed experimental protocol for its synthesis, along with a logical workflow diagram, offers a practical and comprehensive resource.

References

Propylhydrazine Hydrochloride: An In-depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of propylhydrazine hydrochloride. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes existing qualitative information and presents detailed, generalized experimental protocols for the determination of these critical physicochemical properties. This guide is intended to serve as a foundational resource for laboratory professionals engaged in research, development, and formulation of this compound.

Core Properties of this compound

This compound is the hydrochloride salt of propylhydrazine. Its chemical structure and basic properties are fundamental to understanding its solubility and stability.

| Property | Value | Source |

| Molecular Formula | C₃H₁₀N₂ · HCl | [1] |

| Molecular Weight | 110.587 g/mol | [1] |

| Appearance | Solid (form may vary) | |

| Storage Temperature | 2-8°C |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor in its formulation development, bioavailability, and routes of administration. As a hydrochloride salt, this compound is expected to exhibit favorable solubility in polar solvents.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. The table below summarizes the available qualitative information. Researchers are strongly encouraged to determine the solubility in their specific solvent systems using the protocols outlined in this guide.

| Solvent | Chemical Class | Quantitative Solubility (g/L at 25°C) | Qualitative Solubility | Source |

| Water | Protic, Polar | Data not available | Soluble | [2] |

| Methanol | Protic, Polar | Data not available | Expected to be soluble | [3] |

| Ethanol | Protic, Polar | Data not available | Expected to be soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Data not available | Expected to be soluble |

Note: The qualitative solubility of this compound in water and other polar solvents is inferred from information available for analogous compounds like isothis compound.[2][3]

Factors Influencing Solubility

The solubility of this compound, like other ionizable compounds, is significantly influenced by several factors:

-

pH: As a hydrochloride salt of a weak base, the solubility of this compound is pH-dependent. It is expected to be more soluble in acidic to neutral aqueous solutions. In basic solutions, it may convert to the less soluble free base form.

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This relationship should be experimentally determined for specific solvent systems.

-

Co-solvents: The use of co-solvents can significantly alter the solubility of a compound. For instance, mixtures of water and ethanol or propylene glycol are commonly used in pharmaceutical formulations to enhance the solubility of APIs.

Stability Profile

The chemical stability of this compound is crucial for ensuring its safety, efficacy, and shelf-life. Hydrazine derivatives can be susceptible to degradation, and the hydrochloride salt form can be hygroscopic.

General Stability and Storage

This compound is noted to be hygroscopic, meaning it can readily absorb moisture from the atmosphere. Therefore, it should be stored in airtight containers with a desiccant to prevent degradation.[1] It is recommended to store the compound at refrigerated temperatures (2-8°C).

Degradation Pathways

Forced degradation studies are necessary to identify the potential degradation products and pathways for this compound. Based on the chemical nature of hydrazines, the following degradation pathways are plausible:

-

Oxidation: The hydrazine moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or residual peroxides in excipients. Oxidation can lead to the formation of various products, including the corresponding diazenes, which may further decompose.[4][5] In some cases, oxidation can lead to the cleavage of the N-N bond.

-

Hydrolysis: While generally stable to hydrolysis, under certain pH and temperature conditions, the hydrazine group could potentially undergo hydrolytic degradation.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of photosensitive compounds. Photostability testing is essential to determine the need for light-protective packaging.

The diagram below illustrates a postulated oxidative degradation pathway for propylhydrazine.

Caption: Postulated oxidative degradation pathway for propylhydrazine.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Determination of Thermodynamic (Equilibrium) Solubility: Shake-Flask Method

This method is considered the "gold standard" for determining the thermodynamic solubility of a compound.[6]

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., purified water, phosphate buffer pH 7.4)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the solvent to the vial.

-

Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.

-

Quantitatively dilute the clear filtrate with the solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of the diluted filtrate using a validated analytical method (e.g., HPLC-UV).

-

Calculate the original concentration in the saturated solution to determine the solubility.

Caption: Workflow for the shake-flask solubility determination method.

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[7] The development of such a method is typically done in conjunction with forced degradation studies as per ICH guidelines.[8]

Objective: To develop a stability-indicating HPLC method for this compound and to investigate its degradation under various stress conditions.

Part A: Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for a specified period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for a specified period (e.g., 24 hours).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Store the solid powder and the stock solution at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

-

Photolytic Degradation: Expose the solid powder and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-degraded control, by HPLC.

Part B: HPLC Method Development

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: A gradient elution is typically required to separate the parent compound from its degradation products. A common mobile phase combination is:

-

Mobile Phase A: 0.1% trifluoroacetic acid in water

-

Mobile Phase B: Acetonitrile

-

-

Method Optimization: The gradient, flow rate, column temperature, and detection wavelength are optimized to achieve good resolution between the this compound peak and all degradation product peaks. The goal is to demonstrate "peak purity" for the main analyte peak in the stressed samples.

Caption: Workflow for forced degradation and stability-indicating method development.

Conclusion

References

- 1. n-Propylhydrazine hydrochloride () for sale [vulcanchem.com]

- 2. Isothis compound CAS#: 16726-41-3 [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ijtsrd.com [ijtsrd.com]

- 8. mastercontrol.com [mastercontrol.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. resolvemass.ca [resolvemass.ca]

The Potential Biological Activity of n-Propylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Propylhydrazine hydrochloride, a hydrazine derivative, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known and potential biological effects of n-propylhydrazine hydrochloride and its derivatives, with a focus on its anticancer, enzyme-inhibiting, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to serve as a valuable resource for researchers in drug discovery and development.

Introduction

n-Propylhydrazine hydrochloride (C₃H₁₁ClN₂) is a small molecule belonging to the hydrazine class of compounds. Hydrazine derivatives are characterized by a nitrogen-nitrogen single bond and have been explored for a wide range of pharmaceutical applications.[1] The biological activities of these compounds are diverse, ranging from antitumor and antimicrobial to neurotoxic effects.[1] This guide will delve into the specific biological activities associated with n-propylhydrazine and its related structures, providing a technical foundation for further research and development.

Anticancer Activity

The most prominent and well-studied biological activity of n-propylhydrazine derivatives is their potential as anticancer agents. This activity appears to be mediated primarily through the inhibition of histone deacetylases (HDACs) and, more recently, through targeted protein degradation via proteolysis-targeting chimeras (PROTACs).

Histone Deacetylase (HDAC) Inhibition

Certain derivatives of n-propylhydrazine have been identified as potent inhibitors of HDACs, particularly HDAC3. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[2] Dysregulation of HDAC activity is a hallmark of many cancers, making them a key therapeutic target.

One notable derivative, N'-propyl-4-phenylbenzohydrazide, has demonstrated potent inhibition of HDAC3.[3] Furthermore, PROTACs that incorporate the n-propylhydrazine moiety have been shown to effectively induce the degradation of HDAC3 in cancer cell lines.[3]

Quantitative Data on HDAC Inhibition and Degradation

| Compound/Derivative | Target | Activity | Cell Line | Concentration | Result | Reference |

| N'-propyl-4-phenylbenzohydrazide | HDAC3 | Inhibition | - | - | IC₅₀ = 12 nM | [3] |

| n-Propylhydrazine-based PROTAC | HDAC3 | Degradation | HeLa | 100 nM | >80% degradation | [3] |

| HD-TAC7 (PROTAC) | HDAC3 | Degradation | RAW 264.7 | - | DC₅₀ = 0.32 µM | [4] |

Tumorigenesis

In contrast to its anticancer potential, a related compound, N-n-propyl-N-formylhydrazine (PFH), has been shown to induce tumors in mice when administered in drinking water over a lifetime. This highlights the complex toxicological profile of hydrazine derivatives and the importance of structure-activity relationship studies.

Quantitative Data on Tumorigenesis of N-n-propyl-N-formylhydrazine in Swiss Mice

| Treatment Group | Tissue | Tumor Incidence (%) |

| 0.04% PFH in drinking water | Lungs | 91 |

| Preputial glands | 22 | |

| Liver | 8 | |

| Gallbladder | 6 | |

| Untreated Controls | Lungs | 25 |

| Preputial glands | 0 | |

| Liver | 0.5 | |

| Gallbladder | 0.5 |

Data from Toth B, Nagel D, Patil K. (1980). Tumorigenesis by N-n-propyl-N-formylhydrazine in mice. British Journal of Cancer, 42(6), 922–928.[5]

Antimicrobial and Anti-inflammatory Activity

Hydrazine derivatives, as a class, have been investigated for their potential antimicrobial and anti-inflammatory effects. While specific data for n-propylhydrazine hydrochloride is limited, the broader class of hydrazide-hydrazones has shown promising activity.

Quantitative Data on Antimicrobial and Anti-inflammatory Activity of Hydrazine Derivatives

| Compound Class | Activity | Organism/Model | Measurement | Result | Reference |

| Hydrazide-hydrazones | Antibacterial | B. subtilis, S. aureus, E. coli, P. aeruginosa | MIC (µg/mL) | 1.95 - 125 | [6] |

| 2-Propylquinoline-4-carbohydrazide hydrazones | Antibacterial | Various | MIC (µg/mL) | 0.39 - 1.56 | [7] |

| N,N′-bis(3-dimethylamino-1-phenyl-propylidene)hydrazine dihydrochloride | Anti-inflammatory | Carrageenan-induced paw edema in rats | % Inhibition | 10 - 40% (at 50-200 mg/kg) | [8] |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide | Anti-inflammatory | Carrageenan-induced peritonitis in mice | % Reduction in leukocyte migration | 52 - 59% (at 10-20 mg/kg) | [9] |

Experimental Protocols

Fluorogenic HDAC Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific HDAC enzyme.

Materials:

-

Purified recombinant human HDAC enzyme (e.g., HDAC3)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

HDAC Developer solution (containing a stop solution like Trichostatin A and a protease like trypsin)

-

Test compound (n-propylhydrazine derivative)

-

Positive control (e.g., Trichostatin A)

-

Negative control (vehicle, e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in HDAC Assay Buffer.

-

In a 96-well black microplate, add the following to each well:

-

HDAC Assay Buffer

-

Test compound dilution (or controls)

-

Diluted recombinant HDAC enzyme

-

-

Gently mix and incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

-

Mix and incubate the plate at 37°C for 30 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the Developer solution to each well.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

Measure the fluorescence using a microplate reader (e.g., excitation at 355-360 nm and emission at 460 nm).[2]

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.[1][10]

Materials:

-

Human cancer cell line expressing the target protein (e.g., HeLa)

-

PROTAC compound stock solution in DMSO

-

Vehicle control (DMSO)

-

Cell culture medium and supplements

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein (e.g., anti-HDAC3)

-

Primary antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC compound (and vehicle control) for a specified duration (e.g., 24 hours).[11]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Protein Transfer: Denature the protein samples in Laemmli buffer and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC₅₀ value.

In Vivo Tumorigenesis Study

This protocol is based on the study of N-n-propyl-N-formylhydrazine in mice.[5]

Materials:

-

Test animals (e.g., randomly bred Swiss mice, 6 weeks old)

-

Test compound (N-n-propyl-N-formylhydrazine)

-

Drinking water

-

Standard laboratory animal diet

-

Animal housing and care facilities

Procedure:

-

Animal Acclimatization: Acclimate the mice to the laboratory conditions for a week prior to the start of the study.

-

Treatment Groups: Divide the animals into treatment and control groups.

-

Compound Administration: Prepare a solution of the test compound in drinking water at the desired concentration (e.g., 0.04%). Provide this solution to the treatment group as their sole source of drinking water for the duration of their lives. The control group receives untreated drinking water.

-

Observation: Monitor the animals daily for clinical signs of toxicity and tumor development. Record body weights weekly.

-

Necropsy and Histopathology: At the end of the study (or when animals become moribund), perform a complete necropsy on all animals. Collect all major organs and any visible lesions.

-

Tissue Processing: Fix the collected tissues in 10% formalin, process them through standard histological techniques, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

Pathological Examination: A qualified pathologist should examine all tissue sections microscopically to identify and classify tumors.

-

Data Analysis: Calculate the tumor incidence in each treatment and control group for each tissue type.

Signaling Pathways and Experimental Workflows

HDAC3-Mediated Gene Silencing Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. HDAC3 and HDAC8 PROTAC dual degrader reveals roles of histone acetylation in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. n-Propylhydrazine hydrochloride () for sale [vulcanchem.com]

- 4. Induced protein degradation of histone deacetylases 3 (HDAC3) by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. amsbio.com [amsbio.com]

- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microwave-assisted synthesis and antibacterial propensity of <i>N</i>′-s-benzylidene-2-propylquinoline-4-carbohydrazide and <i>N</i>′-((s-<i>1H</i>-pyrrol-2-yl)methylene)-2-propylquinoline-4-carbohydrazide motifs - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

Propylhydrazine Hydrochloride as a Zinc-Binding Group in HDAC Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. A key pharmacophoric element of these inhibitors is the zinc-binding group (ZBG), which chelates the catalytic zinc ion in the active site of HDAC enzymes. While hydroxamic acids have traditionally dominated this role, their limitations, including metabolic instability and potential off-target effects, have spurred the exploration of alternative ZBGs. This technical guide focuses on propylhydrazine hydrochloride, a novel ZBG that has demonstrated significant potential in the development of potent and selective HDAC inhibitors. We will delve into its mechanism of action, provide a summary of its inhibitory activity, and present detailed experimental protocols for its synthesis and evaluation.

Introduction: The Role of Zinc-Binding Groups in HDAC Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] This deacetylation process leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2] Dysregulation of HDAC activity is implicated in various diseases, most notably cancer, making them attractive therapeutic targets.[3]

The general structure of an HDAC inhibitor consists of three key components: a cap group that interacts with the rim of the active site, a linker region that spans the catalytic tunnel, and a zinc-binding group (ZBG) that coordinates with the essential zinc ion at the base of the active site.[4] This interaction with the zinc ion is critical for inhibiting the deacetylase activity of the enzyme.[1]

For years, hydroxamic acid was the most prevalent ZBG due to its strong zinc-chelating ability.[4] However, concerns regarding its poor pharmacokinetic properties and potential for off-target metalloenzyme inhibition have driven the search for alternatives.[4] Among the emerging ZBGs, alkylhydrazides, and specifically those with an n-propyl side chain, have shown considerable promise, offering improved potency, selectivity, and metabolic stability.[5][6]

This compound: A Novel Zinc-Binding Group

This compound has emerged as a viable alternative to traditional ZBGs. The hydrazide moiety can act as an effective chelator of the zinc ion within the HDAC active site.[7] The addition of the propyl group can influence the inhibitor's potency and selectivity towards specific HDAC isoforms.[6]

Mechanism of Action

The primary mechanism of action for HDAC inhibitors bearing a propylhydrazine group is the chelation of the Zn2+ ion in the catalytic domain of the enzyme.[8] This coordination obstructs the binding of the natural acetylated lysine substrate, thereby inhibiting the deacetylation reaction.[7] The inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the reactivation of tumor suppressor genes.[2] Furthermore, HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[9]

The interaction of the propylhydrazine group with the zinc ion can be influenced by the surrounding amino acid residues in the active site, contributing to the inhibitor's isoform selectivity.[6]

Quantitative Data: Inhibitory Activity of Propylhydrazine-Based HDAC Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of various HDAC inhibitors containing a propylhydrazine or related alkylhydrazide zinc-binding group against different HDAC isoforms.

| Compound ID | Cap Group | Linker | Zinc-Binding Group | HDAC1 IC50 (µM) | HDAC3 IC50 (µM) | HDAC8 IC50 (µM) | Reference |

| 7a | Phenyl | Amide | n-Propylhydrazide | 1.6 | 0.091 | 0.7 | [6] |

| 28a | N-benzyl | Aminopyrimidine | N-propylhydrazide | - | nanomolar range | - | [6] |

| 40a | N-methylindole | Piperazinyl-pyrimidine | N-propylhydrazide | - | - | nanomolar range | [6] |

| 13 | 4-phenylbenzoyl | - | N'-propyl-4-phenylbenzohydrazide | - | 0.012 | - | [8] |

Experimental Protocols

Synthesis of n-Propylhydrazine Hydrochloride

This protocol describes a general method for the synthesis of n-propylhydrazine hydrochloride.

Materials:

-

Hydrazine hydrate

-

Hydrochloric acid

-

Ethanol

-

Water

Procedure:

-

Cool a solution of hydrazine hydrate in a suitable solvent to 0-5°C.[8]

-

Slowly add hydrochloric acid to the cooled solution while maintaining the temperature.[8]

-

After the addition is complete, evaporate the solvent under reduced pressure.[8]

-

The resulting crystalline product is n-propylhydrazine hydrochloride.[8]

-

Recrystallize the product from an ethanol-water mixture (e.g., 70:30 v/v) to achieve higher purity.[8]

-

Store the purified compound in an airtight container with a desiccant.[8]

Synthesis of a Propylhydrazine-Containing HDAC Inhibitor

This protocol provides a general scheme for incorporating the propylhydrazine moiety into a potential HDAC inhibitor. This example is based on the synthesis of N'-propylhydrazide analogs of known HDAC inhibitors.[10]

Step 1: Amide Coupling

-

React the desired carboxylic acid "cap" group with a suitable linker containing an amine group in the presence of a coupling agent (e.g., HATU, HOBt) and a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF).

-

Monitor the reaction by TLC or LC-MS until completion.

-

Work up the reaction and purify the resulting amide intermediate by column chromatography.

Step 2: Hydrazinolysis

-

Treat the ester intermediate from the previous step with an excess of hydrazine hydrate in a solvent such as ethanol.

-

Reflux the reaction mixture and monitor for the disappearance of the starting material.

-

Upon completion, remove the solvent under reduced pressure to obtain the hydrazide intermediate.

Step 3: Reductive Amination

-

Dissolve the hydrazide intermediate in a suitable solvent like methanol.

-

Add propionaldehyde and a catalytic amount of an acid (e.g., acetic acid).

-

Stir the reaction at room temperature to form the hydrazone intermediate.

-

Add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, portion-wise.

-

Continue stirring until the reaction is complete.

-

Quench the reaction, work up, and purify the final propylhydrazine-containing HDAC inhibitor by preparative HPLC.

In Vitro HDAC Inhibition Assay

This protocol outlines a general procedure for determining the IC50 values of propylhydrazine-based HDAC inhibitors using a commercially available fluorometric assay kit.

Materials:

-

Purified recombinant human HDAC isoforms (e.g., HDAC1, HDAC3, HDAC8)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer

-

Developer solution (containing a protease like trypsin)

-

Test compounds (propylhydrazine-based inhibitors) dissolved in DMSO

-

Positive control inhibitor (e.g., Trichostatin A)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference.

-

In a 96-well plate, add the assay buffer, the HDAC enzyme, and the test compound or control.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction by adding the developer solution. The developer will cleave the deacetylated substrate, releasing the fluorescent molecule.

-

Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each compound concentration relative to the untreated control.

-

Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by HDAC inhibition and a typical experimental workflow for evaluating propylhydrazine-based HDAC inhibitors.

Caption: Mechanism of action of propylhydrazine-based HDAC inhibitors.

Caption: Experimental workflow for the evaluation of HDAC inhibitors.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel HDAC inhibitors. The data presented herein demonstrates the potential of this ZBG to yield potent and selective inhibitors. The detailed experimental protocols provide a foundation for researchers to synthesize and evaluate their own propylhydrazine-based compounds.

Future research in this area should focus on expanding the structure-activity relationship (SAR) to further optimize potency and isoform selectivity. Investigating the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their translation into clinical candidates. The exploration of propylhydrazine-based inhibitors for non-oncological indications, such as neurodegenerative and inflammatory diseases, also warrants further investigation. The continued development of novel ZBGs like propylhydrazine is essential for advancing the field of HDAC inhibitor drug discovery.

References

- 1. Biological Effects of HDAC Inhibitors Vary with Zinc Binding Group: Differential Effects on Zinc Bioavailability, ROS Production, and R175H p53 Mutant Protein Reactivation [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Computational Exploration of Zinc Binding Groups for HDAC Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Allosteric Hydrazide-Containing Class I Histone Deacetylase Inhibitors for Use in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. n-Propylhydrazine hydrochloride () for sale [vulcanchem.com]

- 9. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]

- 10. Synthesis of N'-propylhydrazide analogs of hydroxamic inhibitors of histone deacetylases (HDACs) and evaluation of their impact on activities of HDACs and replication of hepatitis C virus (HCV) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Profile and Safety Data for Propylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological data for propylhydrazine hydrochloride and related hydrazine derivatives. Due to a lack of specific studies on this compound, data from structurally similar compounds are included to provide a comprehensive overview. All data should be interpreted with caution and in the context of the specific compound being referenced.

Executive Summary

This compound is a hydrazine derivative with potential applications in chemical synthesis. Like other hydrazines, it is expected to exhibit significant toxicity. This guide summarizes the available toxicological data, including acute toxicity, genotoxicity, and carcinogenicity, primarily from related hydrazine compounds. It also details the mechanism of hydrazine-induced neurotoxicity involving the depletion of pyridoxine (Vitamin B6) and subsequent reduction in GABA synthesis. This document is intended to inform researchers and drug development professionals of the potential hazards associated with this compound and to provide a basis for safe handling and further investigation.

Quantitative Toxicological Data

Due to the limited availability of specific quantitative toxicological data for this compound, the following tables summarize data for structurally related hydrazine compounds to provide an estimate of its potential toxicity.

Table 1: Acute Toxicity Data for Hydrazine Derivatives

| Compound | Test Species | Route of Administration | LD50/LC50 Value | Reference(s) |

| Hydrazine Dihydrochloride | Rat | Oral | 129 mg/kg | |

| Hydralazine Hydrochloride | Mouse | Oral | 188 mg/kg | [1] |

| Hydralazine Hydrochloride | Rat | Oral | 280 mg/kg | [1] |

| p-Tolylhydrazine Hydrochloride | Rat | Oral | 262 mg/kg | [2] |

| Phenylhydrazine Hydrochloride | Rat | Oral | 403.08 mg/kg (Acute toxicity estimate) | |

| Hydrazine Monohydrate | Rat | Inhalation (4 h) | 0.76 mg/L | |

| Monomethylhydrazine | Rat | Inhalation (1 h) | 244 ppm | [3] |

| Monomethylhydrazine | Mouse | Inhalation (1 h) | 122 ppm | [3] |

| Monomethylhydrazine | Squirrel Monkey | Inhalation (1 h) | 82 ppm | [3] |

| Hydrazine | Rat | Inhalation (4 h) | 570 ppm | [4] |

Genotoxicity and Carcinogenicity

Hydrazine and its derivatives are widely recognized for their genotoxic and carcinogenic properties.

Table 2: Summary of Genotoxicity and Carcinogenicity Findings for Hydrazine Derivatives

| Compound/Class | Assay Type | System | Finding | Reference(s) |

| Hydrazine Derivatives | Ames Test | Salmonella typhimurium | Several derivatives are positive, often without metabolic activation. | [5][6] |

| Hydrazine Sulphate | In vitro Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | Positive | [6] |

| Hydrazine | Carcinogenicity Bioassay | Mice (Oral) | Induced mammary and lung tumors. | [7] |

| Hydrazine | Carcinogenicity Bioassay | Rats (Oral, Inhalation) | Induced lung, liver, and nasal tumors. | [7] |

| Hydrazine Monohydrate | Carcinogenicity Bioassay | Rats and Mice (Drinking Water) | Increased incidence of hepatocellular adenomas and carcinomas. | [8] |

| Hydrazobenzene | Carcinogenicity Bioassay | Fischer 344 Rats and B6C3F1 Mice (Feed) | Carcinogenic in both sexes of rats and in female mice, causing various tumors including hepatocellular carcinomas. | [9] |

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. The following are generalized protocols for key toxicological assays based on standard guidelines and studies on related compounds.

Bacterial Reverse Mutation Assay (Ames Test)

This test evaluates the potential of a substance to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Strains: Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.[10][11]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S-9 mix), typically derived from rat liver, to assess the mutagenicity of both the parent compound and its metabolites.[11]

-

Procedure: The test substance, bacterial culture, and S-9 mix (if required) are combined in soft agar and poured onto minimal glucose agar plates.[10]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[10]

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[10]

In Vivo Mammalian Erythrocyte Micronucleus Test

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei in newly formed red blood cells.

Methodology:

-

Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels.[12] A vehicle control and a positive control are also included.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose (e.g., 24 and 48 hours).[12][13]

-

Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells).

-

Analysis: The frequency of micronucleated PCEs (MN-PCEs) is determined by microscopic examination.[12]

-

Evaluation: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to the vehicle control indicates a genotoxic effect.[12]

Chronic Toxicity and Carcinogenicity Bioassay

These long-term studies assess the potential of a substance to cause cancer and other chronic health effects.

Methodology:

-

Animal Model: Rodents, such as Fischer 344 rats and B6C3F1 mice, are commonly used.[8][9]

-

Administration: The test substance is administered daily for a significant portion of the animals' lifespan (e.g., 2 years) in the diet or drinking water.[8]

-

Dose Selection: At least two dose levels and a concurrent control group are used.[9]

-

Observations: Animals are monitored for clinical signs of toxicity, and body weight and food/water consumption are recorded regularly.

-

Pathology: At the end of the study, a complete necropsy is performed on all animals. Tissues are examined microscopically for neoplastic and non-neoplastic lesions.

-

Evaluation: The incidence of tumors in the dosed groups is compared to the control group to determine the carcinogenic potential of the substance.[8]

Mechanism of Toxicity: Hydrazine-Induced Neurotoxicity

A key mechanism of hydrazine toxicity is its effect on the central nervous system, which is primarily due to the disruption of gamma-aminobutyric acid (GABA) metabolism.[14]

Hydrazines can induce a functional deficiency of pyridoxine (Vitamin B6).[14] Pyridoxal 5'-phosphate (PLP), the active form of Vitamin B6, is a crucial cofactor for two key enzymes in GABA metabolism: glutamic acid decarboxylase (GAD) and GABA transaminase (GABA-T).[15][16]

-

Inhibition of GABA Synthesis: GAD is responsible for the synthesis of the inhibitory neurotransmitter GABA from glutamate.[16] By depleting PLP, hydrazines reduce the activity of GAD, leading to decreased GABA levels.[14]

-

Inhibition of GABA Degradation: Hydrazine has also been shown to directly inhibit GABA-T, the enzyme that breaks down GABA.[17][18]

The net effect is a disruption of the delicate balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission, which can lead to CNS hyperexcitability and seizures.[14]

Conclusion

This compound is expected to be a toxic compound with potential genotoxic and carcinogenic properties, consistent with other hydrazine derivatives. The primary mechanism of neurotoxicity is through the disruption of GABA metabolism via pyridoxine depletion. Due to the lack of specific toxicological data for this compound, it is imperative that this compound is handled with extreme caution. Further research is warranted to fully characterize its toxicological profile. Researchers and drug development professionals should implement stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, when working with this and other hydrazine compounds.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. fishersci.com [fishersci.com]

- 3. Monomethylhydrazine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Hydrazine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Determination of the activity of 16 hydrazine derivatives in the bioluminescence test for genotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Hydrazine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Carcinogenicity and chronic toxicity of hydrazine monohydrate in rats and mice by two-year drinking water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioassay of hydrazobenzene for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 11. bulldog-bio.com [bulldog-bio.com]

- 12. criver.com [criver.com]

- 13. nucro-technics.com [nucro-technics.com]

- 14. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Pyridoxine Deficiency: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]

- 16. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Elevation of brain GABA content by chronic low-dosage administration of hydrazine, a metabolite of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phenylethylidenehydrazine, a novel GABA-transaminase inhibitor, reduces epileptiform activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Condensation Reactions with Propylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for condensation reactions involving propylhydrazine hydrochloride, a key building block in the synthesis of bioactive molecules. Detailed protocols, data presentation, and visualizations are included to guide researchers in the efficient synthesis and application of propylhydrazone derivatives, particularly in the context of drug development.

I. Introduction

This compound is a valuable reagent in organic synthesis, primarily utilized in condensation reactions with aldehydes and ketones to form propylhydrazones. These hydrazones are significant pharmacophores and versatile intermediates in the development of various therapeutic agents. A notable application of propylhydrazone-containing compounds is in the design of Histone Deacetylase (HDAC) inhibitors, a class of drugs under investigation for cancer therapy. The propylhydrazone moiety can act as a zinc-binding group, crucial for the inhibition of HDAC enzymes.[1][2] This document details the experimental procedures for synthesizing propylhydrazones and explores their application in targeting cancer-related signaling pathways.

II. Experimental Protocols

A. General Protocol for the Synthesis of Propylhydrazones

This protocol describes a general method for the acid-catalyzed condensation of this compound with an aromatic aldehyde, using the synthesis of (E)-N'-(4-cyanobenzylidene)-N-propylhydrazine as a representative example.

Materials:

-

This compound

-

4-Cyanobenzaldehyde

-

Ethanol (anhydrous)

-

Glacial Acetic Acid (catalytic amount)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Distilled water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a minimal amount of warm ethanol.

-

To this solution, add 4-cyanobenzaldehyde (1.0 equivalent).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure (E)-N'-(4-cyanobenzylidene)-N-propylhydrazine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Purification and Characterization

Purification of hydrazones can be achieved through several methods, with recrystallization being the most common.[3] For oily or highly soluble products, column chromatography on silica gel may be employed. It is sometimes beneficial to add a small amount of a basic modifier like triethylamine to the eluent to prevent product degradation on the acidic silica gel.[4]

Table 1: Summary of Reaction Conditions and Yield for a Representative Propylhydrazone Synthesis

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Purification Method | Yield (%) |

| Propylhydrazine HCl | 4-Cyanobenzaldehyde | Ethanol | Acetic Acid | 3 | Reflux | Recrystallization | >85 |

Note: The yield is representative and may vary depending on the specific substrate and reaction scale.

III. Application in Drug Development: Targeting Cancer Signaling Pathways

Propylhydrazone-containing compounds have shown promise as HDAC inhibitors. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[5] Their aberrant activity is linked to the development and progression of cancer.[6] HDAC inhibitors can modulate the expression of genes involved in key cancer-related pathways, such as the PI3K/Akt pathway and the intrinsic apoptosis pathway.[1][7]

A. Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[8] HDAC inhibitors have been shown to suppress this pathway, leading to a decrease in the phosphorylation of key downstream effectors like Akt and mTOR.[1][5] This inhibition can halt the cell cycle and prevent tumor progression.

References

- 1. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Combinatorial antitumor effect of HDAC and the PI3K-Akt-mTOR pathway inhibition in a Pten defecient model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Note: Analytical Method Development for Hydrazine Derivatives using HPLC

Introduction

Hydrazine and its derivatives are utilized in various industries, including pharmaceuticals, as intermediates or active ingredients.[1] However, many of these compounds are classified as potential genotoxic or mutagenic impurities, necessitating their strict control at trace levels in drug products.[2][3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of hydrazine derivatives.[4] Due to the low UV absorbance and high polarity of many hydrazine compounds, derivatization is often employed to enhance their chromatographic retention and detection sensitivity.[5][6] This application note provides a comprehensive overview and detailed protocols for the analytical method development of key hydrazine derivatives using HPLC.

Challenges in Analysis

The primary challenges in the HPLC analysis of hydrazine derivatives include:

-

Poor Retention: Hydrazine and its smaller alkyl derivatives are highly polar and exhibit little to no retention on traditional reversed-phase columns.[1]

-

Lack of Chromophore: Many hydrazine derivatives lack a significant chromophore, resulting in poor sensitivity with UV-Vis detection.[6][7]

-

Matrix Interference: The complex matrix of pharmaceutical formulations or biological samples can interfere with the analysis of trace-level hydrazine impurities.[2][3]

To overcome these challenges, pre-column derivatization is a common strategy. This involves reacting the hydrazine derivative with a reagent to form a more hydrophobic and UV-active or fluorescent product.[5][8]

Featured Hydrazine Derivatives

This document focuses on the HPLC analysis of three widely used hydrazine derivatives:

-

Isoniazid: A primary drug for the treatment of tuberculosis.[9][10]

-

Hydralazine: A direct-acting vasodilator used to treat high blood pressure.[11][12]

-

Phenylhydrazine: An important intermediate in pharmaceutical synthesis.[2][3]

Experimental Workflow for HPLC Analysis of Hydrazine Derivatives

Caption: General experimental workflow for the HPLC analysis of hydrazine derivatives.

Key Steps in Analytical Method Development

The development of a robust and reliable HPLC method for hydrazine derivatives involves several critical steps:

Caption: Logical relationship of key steps in analytical method development for hydrazine derivatives.

Protocols

Protocol 1: HPLC Analysis of Isoniazid in Human Plasma

This protocol is adapted from a validated method for the determination of isoniazid in plasma samples.[9][13]

1. Materials and Reagents:

-

Isoniazid reference standard

-

Acetonitrile (HPLC grade)

-

Disodium hydrogen phosphate

-

Trichloroacetic acid

-

Human plasma (blank)

-

Ultrapure water

2. Standard Solution Preparation:

-

Prepare a stock solution of isoniazid (e.g., 1000 µg/mL) in methanol.[14]

-

Prepare working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 10 µg/mL.[9]

3. Sample Preparation:

-

To 750 µL of human plasma, add a protein precipitating agent like trichloroacetic acid.[13]

-

Vortex the mixture and centrifuge to separate the precipitated proteins.

-

Collect the supernatant for analysis.

4. HPLC Conditions:

-